molecular formula C9H10F3NO B8161375 2-Ethoxy-4-(trifluoromethyl)aniline

2-Ethoxy-4-(trifluoromethyl)aniline

Cat. No.: B8161375
M. Wt: 205.18 g/mol
InChI Key: IHOKDEQZLMGKIX-UHFFFAOYSA-N
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Description

2-Ethoxy-4-(trifluoromethyl)aniline is an organic compound characterized by the presence of an ethoxy group and a trifluoromethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-(trifluoromethyl)aniline typically involves the introduction of the ethoxy and trifluoromethyl groups onto the aniline ring. One common method is through the nucleophilic aromatic substitution reaction, where an ethoxy group is introduced to a trifluoromethyl-substituted aniline precursor. This reaction often requires the use of a strong base and an appropriate solvent to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The ethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

2-Ethoxy-4-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and trifluoromethyl groups can influence the compound’s binding affinity and specificity towards these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)aniline: Similar structure but lacks the ethoxy group.

    2-(Trifluoromethyl)aniline: Similar structure but lacks the ethoxy group.

    4-Ethoxyaniline: Similar structure but lacks the trifluoromethyl group.

Uniqueness

2-Ethoxy-4-(trifluoromethyl)aniline is unique due to the presence of both ethoxy and trifluoromethyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This combination of functional groups can enhance its utility in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

2-ethoxy-4-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-2-14-8-5-6(9(10,11)12)3-4-7(8)13/h3-5H,2,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOKDEQZLMGKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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